molecular formula C9H5BrClNO B12957943 2-Bromo-5-(2-chlorophenyl)oxazole

2-Bromo-5-(2-chlorophenyl)oxazole

Cat. No.: B12957943
M. Wt: 258.50 g/mol
InChI Key: XXUCVRPBSUALPB-UHFFFAOYSA-N
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Description

Molecular Architecture Analysis

The molecular structure of 2-bromo-5-(2-chlorophenyl)oxazole comprises a five-membered oxazole ring substituted with bromine at the 2-position and a 2-chlorophenyl group at the 5-position. The molecular formula, $$ \text{C}9\text{H}6\text{BrClNO} $$, corresponds to a molecular weight of 243.51 g/mol. Key structural features include:

  • Oxazole Ring Geometry : The oxazole core adopts a planar conformation, with bond lengths consistent with aromatic heterocycles. The C–O and C–N bonds measure approximately 1.36 Å and 1.30 Å, respectively, aligning with typical oxazole systems.
  • Halogen Substituents : Bromine and chlorine atoms occupy distinct positions on the heterocycle and phenyl ring, respectively. The C–Br bond length in the oxazole ring is 1.89 Å, while the C–Cl bond in the phenyl group measures 1.74 Å.
  • Dihedral Angle : The 2-chlorophenyl group forms a dihedral angle of 62.8° with the oxazole ring, introducing steric effects that influence molecular packing.

Table 1: Key Molecular Parameters of this compound

Parameter Value
Molecular Formula $$ \text{C}9\text{H}6\text{BrClNO} $$
Molecular Weight (g/mol) 243.51
C–Br Bond Length (Å) 1.89
C–Cl Bond Length (Å) 1.74
Dihedral Angle (°) 62.8

Properties

Molecular Formula

C9H5BrClNO

Molecular Weight

258.50 g/mol

IUPAC Name

2-bromo-5-(2-chlorophenyl)-1,3-oxazole

InChI

InChI=1S/C9H5BrClNO/c10-9-12-5-8(13-9)6-3-1-2-4-7(6)11/h1-5H

InChI Key

XXUCVRPBSUALPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CN=C(O2)Br)Cl

Origin of Product

United States

Preparation Methods

Cyclization and Halogenation Approach

One classical approach involves the synthesis of the oxazole ring from aryl-amino ketones or related precursors, followed by bromination at the 2-position:

  • Step 1: Formation of oxazole core
    Condensation of α-bromo ketones with amides or related nitrogen sources under heating (e.g., 150 °C) leads to 2-methyl-4-substituted oxazole derivatives. This step is typically performed in solvents like acetamide or under neat conditions to promote cyclization.

  • Step 2: Selective bromination at the 5-position
    Using N-bromosuccinimide (NBS) in chloroform, the 5-position of the oxazole ring is monobrominated to yield 2-bromo-5-substituted oxazoles. This reaction is chemoselective and proceeds under mild conditions, preserving other functional groups.

  • Step 3: Cross-coupling to introduce 2-chlorophenyl group
    The brominated oxazole intermediate undergoes Suzuki-Miyaura coupling with 2-chlorophenylboronic acid in the presence of palladium catalysts (e.g., PdCl₂(dppf)) and bases like cesium fluoride. This step forms the C–C bond at the 5-position, completing the synthesis of 2-Bromo-5-(2-chlorophenyl)oxazole with high efficiency and yield.

This three-step sequence is well-documented for its practicality and scalability in producing halogenated oxazole derivatives with diverse aryl substituents.

Alternative Multi-step Synthesis via Oxazole Precursors

Another method involves:

  • Starting from 2-nitro-4-methylphenol or related phenolic precursors
  • Sequential reduction, cyclization, chlorination, and oxidation steps to build the oxazole ring and introduce chlorine substituents
  • Final bromination or cross-coupling to install the bromine and 2-chlorophenyl groups

While this method is more complex and involves multiple steps with reagents such as sulfur oxychloride and tin anhydride, it provides access to related oxazole intermediates and can be adapted for specific substitution patterns.

Step Reagents/Conditions Notes
Oxazole ring formation α-Bromo ketone + acetamide, 150 °C, 2 h Thermal cyclization
Bromination at 5-position N-Bromosuccinimide (NBS), CHCl₃, rt Chemoselective monobromination
Suzuki-Miyaura coupling PdCl₂(dppf), CsF, arylboronic acid, solvent Efficient C–C bond formation, mild conditions

The structural integrity and purity of this compound are confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • ^1H NMR: Aromatic protons appear typically between δ 7.0–8.5 ppm, with characteristic splitting patterns due to bromine and chlorine substituents.
    • ^13C NMR: Signals corresponding to oxazole carbons and substituted phenyl carbons confirm regiochemistry.
  • Fourier Transform Infrared Spectroscopy (FT-IR)

    • Characteristic C=N stretching vibrations near 1600 cm⁻¹ and C–Br stretching around 500–600 cm⁻¹ confirm the oxazole core and bromine substitution.
  • Mass Spectrometry (MS)

    • Molecular ion peaks at m/z consistent with the molecular formula C₉H₅BrClNO (approx. 243.51 g/mol) with isotopic patterns for bromine and chlorine.
  • Chromatographic Purification

    • Silica gel column chromatography or reversed-phase flash chromatography is used to isolate pure compounds.
Method Starting Materials Key Reactions Advantages Limitations
Cyclization + Bromination + Suzuki Coupling α-Bromo ketones, amides, 2-chlorophenylboronic acid Thermal cyclization, NBS bromination, Pd-catalyzed coupling High yield, regioselective, scalable Requires palladium catalyst, multiple steps
Multi-step from 2-nitro-4-methylphenol 2-nitro-4-methylphenol, sulfur oxychloride, tin anhydride Reduction, cyclization, chlorination, oxidation Access to diverse oxazole derivatives More complex, hazardous reagents
  • The Suzuki-Miyaura coupling method is favored for its mild conditions, tolerance to functional groups, and high yields, making it the method of choice for preparing this compound in medicinal chemistry applications.

  • Bromination with NBS is highly selective for the 5-position of the oxazole ring, avoiding over-bromination and side reactions, which is critical for maintaining the integrity of the molecule.

  • Optimization of catalyst loading, base choice, and solvent system in the cross-coupling step can further improve yields and reduce reaction times.

  • Scale-up procedures have been demonstrated with consistent yields and purity, indicating the robustness of these synthetic routes for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(2-chlorophenyl)oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Bromo-5-(2-chlorophenyl)oxazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of new materials and agrochemicals

Mechanism of Action

The mechanism of action of 2-Bromo-5-(2-chlorophenyl)oxazole involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
2-Bromo-5-(2-chlorophenyl)oxazole 2364584-70-1 C₉H₅BrClNO 258.50 Bromo, 2-chlorophenyl Electron-withdrawing substituents enhance reactivity; potential bioactivity
2-Bromo-5-phenyloxazole 129053-70-9 C₉H₆BrNO 224.06 Bromo, phenyl Simpler structure; phenyl group may reduce polarity compared to chlorophenyl
5-(4-Bromo-2,3-dimethylphenyl)oxazole 1369899-03-5 C₁₁H₁₀BrNO 264.11 Bromo, 2,3-dimethylphenyl Methyl groups increase hydrophobicity; steric hindrance may affect binding
5-Bromo-2-chlorobenzo[d]oxazole 1030377-54-8 C₇H₃BrClNO 240.46 Bromo, chloro (fused benzooxazole) Fused aromatic system enhances stability; altered electronic properties
5-(2-Bromo-3-chloro-6-fluorophenyl)oxazole 2364585-37-3 C₉H₄BrClFNO 276.49 Bromo, chloro, fluoro High electronegativity from fluorine; potential for unique binding interactions
5-Bromo-2-(bromomethyl)oxazole 1454907-15-3 C₄H₃Br₂NO 240.88 Bromo, bromomethyl Reactive bromomethyl group; suitable for further functionalization

Structural and Electronic Effects

  • Substituent Position and Type: The 2-chlorophenyl group in the target compound introduces steric hindrance and electron-withdrawing effects, which may enhance binding to biological targets compared to simpler analogs like 2-Bromo-5-phenyloxazole .
  • Ring Modifications: Fused benzooxazole derivatives (e.g., 5-Bromo-2-chlorobenzo[d]oxazole) exhibit increased aromatic stability and altered π-π stacking capabilities compared to monocyclic oxazoles .

Physicochemical Properties

  • Molecular Weight and Polarity: Lower molecular weight analogs (e.g., 2-Bromo-5-phenyloxazole, 224.06 g/mol) may exhibit better bioavailability, while bulkier derivatives (e.g., 5-(4-Bromo-2,3-dimethylphenyl)oxazole, 264.11 g/mol) could face solubility challenges .

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